![molecular formula C23H27N3O2 B2630115 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone CAS No. 898444-56-9](/img/structure/B2630115.png)

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

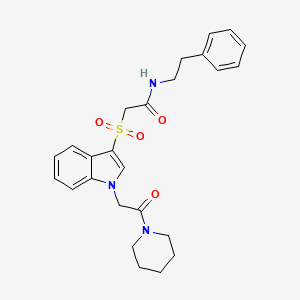

The compound “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several steps. In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives are complex. The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO produces 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This compound then reacts with thiosemicarbazide in ethanol at reflux temperature to yield the final product .

Aplicaciones Científicas De Investigación

Synthesis and Structural Exploration

Research on structurally related compounds has demonstrated a variety of synthesis approaches and structural analyses. For example, the synthesis of similar compounds involves multiple steps, including reactions like Friedel-Crafts acylation, amidation, and condensation reactions. These compounds are characterized using techniques such as IR, NMR, and X-ray diffraction studies, providing insights into their molecular structure and stability (Zheng Rui, 2010; C. S. Karthik et al., 2021).

Biological Activities

Several structurally related compounds have been evaluated for their biological activities, including anticancer, antimicrobial, and antioxidant properties. For instance, some compounds have shown significant antiproliferative activity against various cancer cell lines, with mechanisms involving the inhibition of tubulin polymerization and induction of apoptosis (Kishore Mullagiri et al., 2018). Others have demonstrated antimicrobial and antioxidant effects, suggesting their potential utility in the development of new therapeutic agents (F. Bassyouni et al., 2012).

Anticorrosion Applications

Compounds with imidazole rings have also been investigated for their application in corrosion inhibition, particularly for protecting metals in acidic environments. These studies combine experimental techniques with molecular modeling approaches to elucidate the mechanisms of action and improve the efficacy of corrosion inhibitors (S. Costa et al., 2021).

Mecanismo De Acción

Target of action

The compound contains a benzimidazole moiety . Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the targets of “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone” could be similar to those of other benzimidazole derivatives.

Mode of action

The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its target. For example, some benzimidazole derivatives inhibit proton pumps, while others might inhibit certain enzymes or interact with DNA .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a proton pump, it could affect the biochemical pathway related to acid production .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and can be metabolized in the liver .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a proton pump, it could reduce acid production .

Direcciones Futuras

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Therefore, the future directions in the research and development of these compounds are likely to focus on exploring their potential therapeutic applications and improving their synthesis methods.

Propiedades

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-butoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-2-3-16-28-19-10-8-18(9-11-19)23(27)26-14-12-17(13-15-26)22-24-20-6-4-5-7-21(20)25-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPBDDJTRDPJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one](/img/structure/B2630036.png)

![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![2-Chloro-N-[4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)phenyl]propanamide](/img/structure/B2630041.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2630043.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2630045.png)

![3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2630054.png)